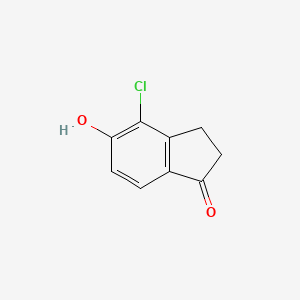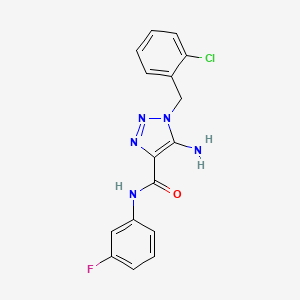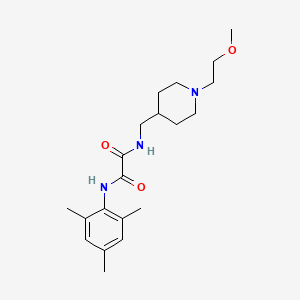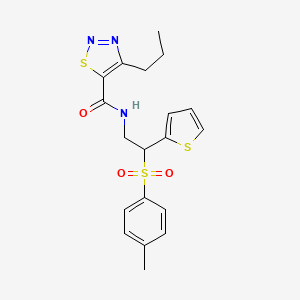
4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one” is a derivative of 2,3-dihydro-1H-inden-1-one . The indenone structure is a fused molecule containing cyclopentanone and a benzene ring .
Synthesis Analysis
The synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives has been successfully achieved. A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-inden-1-one, a core structure in “4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one”, is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The synthesis of 1-indanones, which are structurally related to “4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one”, often involves reactions with α,β-unsaturated esters with arylboronic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1H-inden-1-one, a core structure in “4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one”, include a molecular weight of 132.1592 .
Applications De Recherche Scientifique
Antibacterial Properties
4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one: derivatives have been synthesized and found to exhibit potent antibacterial activity. These compounds have been tested against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Proteus vulgaris. The presence of the chloro group in the molecule may contribute to its broad-spectrum antibacterial properties .
Antifungal Applications
In addition to their antibacterial properties, some derivatives of this compound have shown significant antifungal effects, particularly against fungal agents like Aspergillus niger and Candida albicans. This suggests potential use in treating fungal infections .
Synthesis Methods
The compound and its derivatives can be synthesized using various methods, including grinding, stirring, and ultrasound irradiation. The ultrasound technique, in particular, has been highlighted for its efficiency in terms of time and synthetic yield .
Antimicrobial Resistance
The development of new synthetic organic compounds like 4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one derivatives is crucial in the fight against antimicrobial resistance. These compounds could potentially overcome the resistance of microbes to current antimicrobials by introducing new agents with promising activity and structure .
Pharmacological Profile
Compounds containing a 2,3-dihydro-1H-inden-1-one structure have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer disease activities. This highlights the versatility of the compound in various therapeutic areas .
Structure-Activity Relationship (SAR) Studies
SAR studies of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives provide insights into the relationship between the chemical structure of these compounds and their biological activity. This is essential for the rational design of new drugs with improved efficacy and safety profiles .
Mécanisme D'action
Orientations Futures
The future directions in the research of “4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one” and its derivatives could involve further exploration of their pharmacological properties. For instance, 2,3-dihydro-1H-inden-1-one derivatives have shown potential as anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer disease agents .
Propriétés
IUPAC Name |
4-chloro-5-hydroxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUSSOKHQFNNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2557993.png)
![(S)-4-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B2557994.png)

![2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2557999.png)



![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2558005.png)
![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2558009.png)
![N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2558012.png)

![2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2558015.png)
![4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2558016.png)